molecular formula C15H18ClNO3S B14556267 6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 62159-51-7

6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B14556267
CAS No.: 62159-51-7
M. Wt: 327.8 g/mol
InChI Key: NSEOTTVBDCWFMR-UHFFFAOYSA-N
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Description

6-(3-Chlorophenoxy)-1-thia-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure This compound contains a chlorophenoxy group, a thia-azaspirodecane core, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable thia-azaspirodecane precursor.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 3-chlorophenol and an appropriate leaving group.

    Carboxylation: The carboxylic acid functional group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its spirocyclic structure can be utilized in the design of novel materials with unique mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Bromophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    6-(3-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenoxy group in 6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

CAS No.

62159-51-7

Molecular Formula

C15H18ClNO3S

Molecular Weight

327.8 g/mol

IUPAC Name

6-(3-chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C15H18ClNO3S/c16-10-4-3-5-11(8-10)20-13-6-1-2-7-15(13)17-12(9-21-15)14(18)19/h3-5,8,12-13,17H,1-2,6-7,9H2,(H,18,19)

InChI Key

NSEOTTVBDCWFMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)OC3=CC(=CC=C3)Cl)NC(CS2)C(=O)O

Origin of Product

United States

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